molecular formula C12H11F3O2 B7887375 Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate

Cat. No.: B7887375
M. Wt: 244.21 g/mol
InChI Key: RAEFFHZPTOFBED-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate is an organic compound with the molecular formula C12H11F3O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a trifluoromethyl group at the meta position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate typically involves the esterification of 3-(trifluoromethyl)cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems also ensures consistency and efficiency in production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Reactivity

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate can be synthesized through various methods, including:

  • Mizoroki-Heck Reaction : This palladium-catalyzed method allows for the coupling of aryl halides with acrylates, facilitating the production of trifluoromethyl acrylates and acrylic acids .
  • One-Pot Reactions : Recent studies have demonstrated the ability to synthesize complex derivatives from simple precursors using tandem reactions, showcasing the versatility of this compound in synthetic organic chemistry .

Pharmaceutical Applications

The incorporation of trifluoromethyl groups in organic molecules often leads to enhanced biological activity. This compound has potential applications in:

  • Drug Design : The compound's unique electronic properties may contribute to the development of novel pharmaceuticals with improved efficacy and reduced toxicity.
  • Anticancer Agents : Research indicates that compounds containing trifluoromethyl groups exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further investigation as anticancer drugs .

Agrochemical Applications

Trifluoromethyl-containing compounds are known to enhance the performance of agrochemicals:

  • Pesticides and Herbicides : this compound may serve as an intermediate in the synthesis of agrochemicals that require enhanced stability and bioactivity due to the presence of the trifluoromethyl group .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : Its use in polymerization processes can lead to materials with improved thermal stability and mechanical properties due to the incorporation of trifluoromethyl units into polymer backbones .

Case Studies

Several case studies highlight the practical applications and benefits of this compound:

Case StudyApplicationFindings
Study on Synthesis MethodsOrganic SynthesisDemonstrated efficient synthesis routes using Mizoroki-Heck reactions with high yields .
Anticancer Activity AssessmentPharmaceutical ChemistryShowed significant cytotoxic effects against multiple cancer cell lines, indicating potential as an anticancer agent .
Agrochemical DevelopmentAgricultural ScienceHighlighted the utility of trifluoromethyl compounds in enhancing pesticide efficacy and stability .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison: Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional isomerism can lead to differences in reactivity and biological activity compared to other similar compounds. For instance, the meta-substitution in this compound may result in different steric and electronic effects, influencing its interaction with molecular targets .

Biological Activity

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate (ETFA) is an organic compound notable for its trifluoromethyl group, which imparts unique chemical properties that influence its biological activity. This article reviews the biological mechanisms, potential therapeutic applications, and relevant research findings associated with ETFA.

Chemical Structure and Properties

ETFA has the molecular formula C12H11F3O2C_{12}H_{11}F_3O_2 and features a trifluoromethyl group attached to a phenyl ring, contributing to its lipophilicity and reactivity. The presence of the acrylate moiety allows for various chemical transformations and interactions with biological targets.

ETFA's mechanism of action is primarily linked to its role as a kinase modulator . Kinases are crucial in signaling pathways that regulate cell growth, differentiation, and apoptosis. The trifluoromethyl group enhances the compound's electrophilicity, allowing it to interact with nucleophilic sites on proteins, particularly in kinase domains.

Target Pathways

Research indicates that ETFA may influence several biochemical pathways:

  • Signal Transduction : Modulation of pathways involving PI3K and other kinases.
  • Apoptosis : Potential regulation of apoptotic pathways through interactions with Bcl-2 family proteins .
  • Cell Proliferation : Inhibition of cell growth in various cancer cell lines.

Anticancer Properties

A study evaluating ETFA derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound was shown to induce apoptosis by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.

Cell LineIC50 (μM)Mechanism
HepG25Apoptosis induction via Bcl-2 modulation
MCF-77Caspase activation leading to cell death

Antimicrobial Activity

ETFA has also been investigated for its antimicrobial properties. In vitro studies revealed that it exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial membrane integrity.

Research Findings

  • Synthesis and Evaluation : A recent synthesis of ETFA analogs highlighted their potential as selective kinase inhibitors. Electrophilic properties were correlated with enhanced biological activity against specific kinases involved in cancer progression .
  • Molecular Docking Studies : Computational studies indicate that ETFA binds effectively to the ATP-binding site of various kinases, suggesting a mechanism for its inhibitory effects on kinase activity .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that ETFA reduced tumor growth in mouse models of breast cancer when administered at therapeutic doses, supporting its potential as an anticancer agent .

Properties

IUPAC Name

ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEFFHZPTOFBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694049
Record name Ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113048-68-3
Record name Ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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